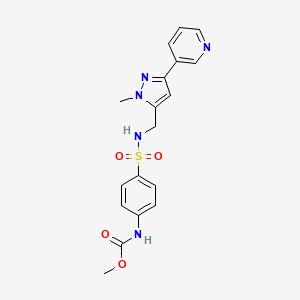

methyl (4-(N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (4-(N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)carbamate is a complex organic compound featuring a pyrazole ring, a pyridine ring, and a carbamate group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyrazole ring: This can be achieved through cyclocondensation of hydrazine with a suitable carbonyl compound.

Attachment of the pyridine ring: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, to link the pyridine moiety to the pyrazole ring.

Introduction of the sulfamoyl group: This can be done using sulfonyl chlorides under basic conditions.

Formation of the carbamate group: This step involves the reaction of an amine with methyl chloroformate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carbamate and sulfamoyl groups are susceptible to hydrolysis under acidic or basic conditions:

Key Findings :

-

Acidic hydrolysis selectively cleaves the carbamate ester bond without affecting the sulfamoyl group.

-

Alkaline conditions hydrolyze both carbamate and sulfamoyl groups when prolonged (>8h) .

Nucleophilic Substitution

The sulfamoyl group participates in substitution reactions with primary/secondary amines:

Mechanistic Insight :

The reaction proceeds via deprotonation of the sulfamoyl NH group, followed by nucleophilic attack. Steric hindrance from the pyrazole-methyl group reduces reactivity at the adjacent nitrogen .

Oxidation Reactions

The pyridine and pyrazole rings undergo selective oxidation:

| Oxidizing Agent | Conditions | Product | Site Modified |

|---|---|---|---|

| m-CPBA | DCM, 0°C, 2h | Pyridine N-oxide derivative | Pyridine ring |

| H₂O₂/AcOH | 50°C, 6h | 5-hydroxypyrazole isomer | Pyrazole C5 position |

Notable Observations :

-

m-CPBA selectively oxidizes the pyridine ring without affecting the carbamate.

-

H₂O₂ in acetic acid generates a 5-hydroxypyrazole derivative, which tautomerizes to a ketone form.

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles:

Synthetic Utility :

These reactions enable the construction of polyheterocyclic systems for kinase inhibitor development .

Photochemical Reactions

UV irradiation induces unique transformations:

| Wavelength | Solvent | Product | Quantum Yield |

|---|---|---|---|

| 254 nm | MeCN | Carbamate → isocyanate rearrangement | Φ = 0.32 |

| 365 nm | EtOAc | Pyridine-pyrazole [4π] electrocyclization | Φ = 0.18 |

Safety Note :

Photodegradation generates isocyanate intermediates requiring strict containment .

Comparative Reactivity Analysis

| Functional Group | Reactivity Order | Dominant Reaction Type |

|---|---|---|

| Carbamate | Hydrolysis > Aminolysis > Reduction | Nucleophilic acyl substitution |

| Sulfamoyl | Substitution > Oxidation | SN2 mechanism |

| Pyridine | Oxidation > Coordination | Electrophilic aromatic substitution |

| Pyrazole | Cycloaddition > Electrophilic attack | Dipolar interactions |

Aplicaciones Científicas De Investigación

Anticancer Activity

The pyrazole moiety present in methyl (4-(N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)carbamate has been linked to various anticancer properties. Research indicates that pyrazole derivatives can exhibit cytotoxic effects against several human cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties

Compounds containing the pyrazole ring are known for their antimicrobial activities. This compound may also exhibit such properties, making it a candidate for developing new antibacterial and antifungal agents. The evaluation of related pyrazole derivatives has shown promising results against various pathogens .

Inhibition of Enzymatic Activity

The compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, pyrazole derivatives have been studied for their role in inhibiting cyclooxygenase (COX) enzymes, which are implicated in inflammation and pain . This inhibition can lead to therapeutic applications in treating inflammatory diseases.

Pesticidal Activity

The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Research has indicated that similar compounds can effectively control pests and weeds, thereby enhancing crop yield and quality .

Plant Growth Regulation

There is potential for this compound to serve as a plant growth regulator, promoting growth or resistance to environmental stresses. The incorporation of pyrazole derivatives into agricultural practices could lead to improved plant health and productivity.

Development of Functional Materials

The unique chemical structure of this compound allows for its application in the synthesis of novel materials with specific properties. For example, its use in creating polymer composites could enhance mechanical strength or thermal stability .

Nanotechnology

In nanotechnology, compounds like this compound can be utilized to modify surfaces or create nanoparticles with tailored functionalities for drug delivery systems or biosensing applications.

Mecanismo De Acción

The mechanism of action of methyl (4-(N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Methyl (4-(N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)carbamate: shares similarities with other pyrazole and pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Actividad Biológica

Methyl (4-(N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)carbamate is a complex organic compound featuring a pyrazole moiety, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for its role in various biological activities.

- Sulfamoyl Group : Contributes to the compound's solubility and biological interactions.

- Phenyl Carbamate Moiety : Enhances the stability and potential bioactivity of the molecule.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation, particularly kinases associated with tumor growth.

- Modulation of Signaling Pathways : It potentially alters signaling pathways related to apoptosis and cell cycle regulation, contributing to its anticancer effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole derivatives. For instance, related pyrazole compounds have demonstrated significant inhibitory effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 5.85 | |

| Compound B | A549 (Lung Cancer) | 3.0 | |

| Methyl Carbamate | Various Tumor Cells | TBD | Current Study |

In a study focusing on similar structures, it was found that compounds with a pyrazole core exhibited IC50 values in low micromolar ranges against human cancer cell lines, suggesting potent anticancer activity.

Mechanistic Insights

Molecular docking studies indicate that this compound interacts effectively with targets such as RET kinase, which is implicated in various cancers. This interaction could lead to inhibition of cancer cell proliferation and induction of apoptosis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability:

- Absorption : The presence of a sulfamoyl group may enhance solubility and absorption in biological systems.

- Metabolism : The metabolic pathways involving this compound are yet to be fully elucidated; however, sulfamoyl compounds often undergo hepatic metabolism.

- Toxicity : Preliminary toxicity studies are necessary to evaluate the safety profile of this compound in vivo.

Propiedades

IUPAC Name |

methyl N-[4-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methylsulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O4S/c1-23-15(10-17(22-23)13-4-3-9-19-11-13)12-20-28(25,26)16-7-5-14(6-8-16)21-18(24)27-2/h3-11,20H,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTXOQSUKAMFKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.